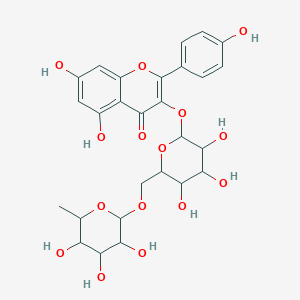

5,7-Dihydroxy-2-(4-Hydroxyphenyl)-3-(3,4,5-Trihydroxy-6-((3,4,5-Trihydroxy-6-Methyloxan-2-Yl)Oxymethyl)Oxan-2-Yl)Oxychromen-4-One

Description

Nomenclature and Chemical Classification

Biorobin is known by several names and is categorized based on its core chemical structure.

Synonymy with Kaempferol (B1673270) 3-O-robinobioside

Biorobin is synonymous with Kaempferol 3-O-robinobioside. nih.govmedchemexpress.combiorlab.comcas.orgtargetmol.com This name precisely describes its structure as a Kaempferol molecule linked to a robinobiose sugar unit. Other synonyms include Kaempferol-3-O-robinobioside, Kaempferol 3-O-robinoside, and Kaempferol-3-O-rhamnosyl galactoside. nih.govbiorlab.comchemsrc.com

Classification as a Flavonoid and Flavonol

Biorobin is classified as a flavonoid. medchemexpress.combiorlab.comchemsrc.comhmdb.caglpbio.comfoodb.caechemi.comlipidmaps.org More specifically, it belongs to the subclass of flavonoids known as flavonols. lipidmaps.orglipidmaps.orgneist.res.inmitoproteome.org Flavonoids are a large group of polyphenolic compounds found in plants, characterized by a common diphenylpropane (C6-C3-C6) carbon framework. Flavonols are a subgroup of flavonoids that possess a hydroxyl group at the 3-position of the C-ring.

Relationship to the Aglycone Kaempferol

Biorobin is a glycoside of the aglycone Kaempferol. nih.govmedchemexpress.comfoodb.caflybase.org An aglycone is the non-sugar component of a glycoside. In the case of Biorobin, the Kaempferol molecule is attached to a disaccharide, robinobiose, at the hydroxyl group at the 3-position. hmdb.cafoodb.ca This O-glycosidic linkage at the C3-position is characteristic of flavonoid-3-O-glycosides, the class to which Biorobin belongs. hmdb.cafoodb.ca

Historical Context of Biorobin Research and Discovery

Information specifically detailing the historical context of Biorobin's initial research and discovery is limited in the provided search results. However, its presence has been reported in various organisms, including Camellia sinensis (tea) and Glycine max (soybean). nih.govnih.gov It has also been reported in Acalypha indica L. medchemexpress.com and Alternanthera brasiliana. chemsrc.com Research has involved its isolation from plant sources, such as the aerial parts of Consolida oliveriana. targetmol.combiocrick.com Studies have characterized its chemical properties and structure using analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. ontosight.ai

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTATXGUCZHCSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biorobin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17297-56-2 | |

| Record name | Biorobin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 226 °C | |

| Record name | Biorobin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of Biorobin

Phytochemical Sources

Biorobin has been identified and studied in various plant sources, highlighting its distribution within the plant kingdom.

Presence in Alternanthera brasiliana (Amaranthaceae)

Biorobin has been reported as one of the flavonol robinobiosides found in Alternanthera brasiliana (Amaranthaceae) chemsrc.commedchemexpress.com. Research has investigated the presence of flavonol robinobiosides and rutinosides in this species chemsrc.com. Alternanthera brasiliana is a perennial herb native to Mexico and Tropical America, growing primarily in seasonally dry tropical biomes kew.org.

Identification in Rhamnus Species (e.g., R. japonica, R. dahurica var. nipponica, R. cathartica)

Biorobin is known to occur in various species of the Rhamnus genus, commonly known as buckthorns, which belong to the Rhamnaceae family wikipedia.org. Studies on the enzymatic hydrolysis of robinin (B1680710) have involved glycosidases from the seeds of Rhamnus japonica and Rhamnus dahurica var. nipponica jst.go.jp. While these studies focus on the enzymatic breakdown of a related compound (robinin), the association with these Rhamnus species in the context of glycosides is noted. Rhamnus cathartica, also known as common buckthorn, is another species within this genus wikipedia.orgusda.gov. The Rhamnus genus comprises about 140 accepted species distributed throughout the temperate and subtropical Northern Hemisphere wikipedia.org.

Detection in Baccharis sphenophylla (Asteraceae)

Biorobin has been detected as one of the flavonoids present in the polar extracts of the leaves of Baccharis sphenophylla (Asteraceae) mdpi.comnih.govscilit.comdntb.gov.uaresearchgate.net. This finding was part of a phytochemical investigation into the composition of this species mdpi.com. Baccharis is a large genus within the Asteraceae family mdpi.com.

Quantification in Wild Edible Rosa Fruits (e.g., R. roxburghii, R. sterilis, R. laevigata, R. davurica, R. sericea)

Biorobin has been quantified in the fruits of several wild edible Rosa species mdpi.comresearchgate.netnih.gov. A UPLC-ESI-MS/MS-based analysis comparing the secondary metabolites in five wild edible Rosa fruits, including Rosa roxburghii, Rosa sterilis, Rosa laevigata, Rosa davurica, and Rosa sericea, identified Biorobin among the key metabolites mdpi.comresearchgate.netnih.gov.

Detailed research findings from this study indicate the relative content of Biorobin in different Rosa fruit samples. For instance, Biorobin was found to be relatively high in Rosa laevigata fruit (RLM-F) mdpi.comresearchgate.netnih.gov. The study identified Biorobin as one of the potential markers for these Rosa species researchgate.net.

The following table summarizes the relative content of Biorobin in the analyzed Rosa fruits based on the research findings:

| Rosa Species | Sample Code | Relative Content of Biorobin |

| Rosa laevigata | RLM-F | Relatively high (1.77%) researchgate.net |

| Rosa roxburghii | RRT-F | Not listed among top markers researchgate.net |

| Rosa sterilis | RSS-F | Not listed among top markers researchgate.net |

| Rosa davurica | RDP-F | Not listed among top markers researchgate.net |

| Rosa sericea | RSL-F | Not listed among top markers mdpi.com |

Note: The relative content for RLM-F (1.77%) is explicitly mentioned as being among the top five compounds with the highest relative content in that sample researchgate.net. The other species are noted as not having Biorobin among their top potential markers in the provided snippets.

Occurrence in Gynostemma pentaphyllum

Biorobin has been reported to occur in Gynostemma pentaphyllum, a herbaceous climbing vine belonging to the Cucurbitaceae family nih.govwikipedia.org. Research involving transcriptomics and metabolomics analysis of Gynostemma pentaphyllum exposed to cadmium stress found Biorobin to be accumulated during Cd treatment nih.gov. This suggests a potential role or presence of Biorobin in the plant's response to environmental factors nih.gov. Gynostemma pentaphyllum is widely distributed in South and East Asia wikipedia.org.

Biorobin, also known as Kaempferol (B1673270) 3-O-robinobioside, is a flavonoid compound with the molecular formula C₂₇H₃₀O₁₅ and a molecular weight of 594.52 g/mol nih.govtargetmol.combiorlab.com. It is classified as a flavonoid-3-O-glycoside, characterized by a flavonoid moiety linked to a carbohydrate at the C3 position hmdb.cafoodb.ca.

Biorobin has been reported to occur in various plant species, including Camellia sinensis (tea), Glycine max (soybean), Consolida oliveriana, Acalypha indica, and Baccharis sphenophylla nih.govtargetmol.comscilit.comacademicjournals.orgresearchgate.net. It has also been detected in herbs, spices, and pulses hmdb.cafoodb.ca.

Microbial and Fungal Production

The production of natural compounds like flavonoids is not limited to plants; microorganisms, including endophytic fungi, can also synthesize them nih.govnih.gov.

Endophytic fungi residing within plant tissues can contribute to the host plant's secondary metabolism or produce their own bioactive compounds frontiersin.orgresearchgate.net. Aspergillus sp. Gbtc 2, an endophytic fungus isolated from the root tissue of Ginkgo biloba, has been shown to produce flavonoids nih.govnih.gov. Research indicates that Aspergillus sp. Gbtc 2 possesses essential genes for the upstream biosynthesis pathway of flavonoids, suggesting its capability to synthesize the C6–C3–C6 flavonoid monomers nih.govresearchgate.net. The flavonoid biosynthesis pathway in this fungus has been predicted and reconstructed nih.govresearchgate.net. Studies have also explored the effect of substances like phenylalanine on flavonoid production by Aspergillus sp. Gbtc 2, demonstrating that appropriate amounts can promote flavonoid synthesis nih.govresearchgate.net.

In fungal cultures of Aspergillus sp. Gbtc 2, there is a notable difference in the distribution of flavonoids between the intracellular (within the mycelium) and extracellular (secreted into the culture medium) environments nih.govnih.govresearchgate.net. Flavonoids with glycosylation groups tend to accumulate inside the fungal cells. In contrast, components with multiple hydroxyl groups are found in significantly higher concentrations in the extracellular medium compared to the intracellular space researchgate.net. This differential distribution suggests potentially distinct biological roles for the intracellular and extracellular flavonoids produced by the fungus researchgate.net.

Isolation and Extraction Methodologies for Biorobin

The isolation and extraction of phytochemicals like Biorobin from biological sources involve various techniques aimed at separating and purifying the desired compounds from complex mixtures slideshare.netmdpi.comstudysmarter.co.uk.

Chromatographic Procedures for Phytochemical Extraction

Chromatography is a fundamental technique widely employed in the isolation and purification of natural products slideshare.netscirp.orgphytojournal.com. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase slideshare.net. Various chromatographic methods are utilized for phytochemical extraction and purification, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and column chromatography slideshare.netscirp.orgphytojournal.comnih.gov. These techniques are crucial for obtaining pure compounds from plant or fungal extracts for further analysis and characterization phytojournal.com. The choice of solvent systems and stationary phases in chromatography is critical for effective separation based on the polarity and characteristics of the target compounds scirp.orgphytojournal.com.

Advanced Spectrometric Profiling Techniques (e.g., UPLC-ESI-MS/MS, LC–MS Profiling)

Advanced spectrometric techniques, particularly those coupled with liquid chromatography, are essential for the identification and structural elucidation of Biorobin and other phytochemicals scilit.commdpi.comglpbio.comx-mol.comekb.egmdpi.comnih.govfrontiersin.orgnih.govmdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS), including techniques like Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) and LC-MS profiling, provides high sensitivity and resolution for analyzing complex mixtures of natural products glpbio.comx-mol.comekb.egmdpi.comnih.govfrontiersin.orgnih.govmdpi.com. These methods separate compounds by liquid chromatography and then detect and identify them based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer ekb.egnih.govscholarsresearchlibrary.com.

UPLC-ESI-MS/MS is particularly powerful as it allows for the fragmentation of parent ions (MS) into product ions (MS/MS), providing detailed structural information that aids in the confident identification of compounds like Biorobin, even in complex biological extracts x-mol.commdpi.comnih.govnih.govmdpi.comsci-hub.se. LC-MS profiling involves the comprehensive analysis of metabolites in a sample, generating a profile of the compounds present ekb.egfrontiersin.org. The identification of compounds through these methods often involves comparing retention times and fragmentation patterns with authentic standards or spectral databases mdpi.comnih.gov.

Data from LC-MS analysis of Biorobin provides specific mass fragmentation patterns. For instance, LC-MS data shows a precursor ion at m/z 595.167 ([M+H]+) in positive mode and m/z 593 ([M-H]-) in negative mode, with characteristic fragment ions that aid in its identification nih.gov.

Table 1: Spectrometric Data for Biorobin

| Technique | Ionization Mode | Precursor m/z | Fragment Ions (m/z) | Source |

| LC-MS (MS2) | Positive | 595.167 | 287.057526 (100%), 288.059814 (13.40%), 449.108063 (11.80%) | nih.gov |

| LC-MS (MS2) | Negative | 593 | 285 (100%) | nih.gov |

These advanced spectrometric techniques are indispensable tools in the study of natural products, enabling the detailed analysis of Biorobin's presence and characteristics in various biological sources, including fungal cultures nih.govnih.govresearchgate.net.

Synthesis and Biosynthesis of Biorobin

Total Synthesis Approaches for Biorobin

The total synthesis of complex natural glycosides like Biorobin is a significant challenge in organic chemistry, requiring precise control over regioselectivity and stereoselectivity. While a specific, complete total synthesis of Biorobin (kaempferol 3-O-robinobioside) is not extensively detailed in readily available literature, the general strategy for synthesizing such flavonol glycosides involves a multi-step chemoenzymatic approach.

This process typically includes:

Protection of Hydroxyl Groups: The kaempferol (B1673270) aglycone contains multiple hydroxyl groups (-OH) at positions 3, 5, 7, and 4'. To ensure the glycosidic bond forms only at the desired C3 position, the other hydroxyl groups are "protected" using chemical protecting groups (e.g., benzyl or silyl ethers).

Glycosylation: The protected kaempferol is then reacted with an activated form of the disaccharide robinobiose. This "glycosyl donor" is chemically modified to be reactive. The reaction, often catalyzed by a Lewis acid, forms the crucial glycosidic linkage. The synthesis of related acylated flavonol glycosides has been achieved using glycosyl donors and catalysts to construct the flavonol glycosidic bond researchgate.net.

Deprotection: In the final step, the protecting groups are removed from the other hydroxyl groups to yield the final Biorobin molecule.

The synthesis of the robinobiose donor itself is a separate, complex process. These multi-step syntheses are invaluable for confirming the structure of natural products and for producing pure compounds for research purposes.

Enzymatic Biotransformation and Hydrolysis

Enzymes offer a highly specific and efficient alternative to chemical synthesis for modifying flavonoid glycosides.

Biorobin can be conceptualized as a derivative of a more complex glycoside, Robinin (B1680710) (kaempferol-3-O-robinobioside-7-O-rhamnoside). The structural difference is an additional rhamnose sugar attached at the 7-OH position of the kaempferol core in Robinin.

The conversion of Robinin to Biorobin can be achieved by the selective enzymatic hydrolysis of the 7-O-glycosidic bond. This reaction would be catalyzed by a specific type of enzyme known as a glycosidase, specifically an α-rhamnosidase . This enzyme would recognize and cleave the terminal rhamnose unit at the 7-position while leaving the more complex robinobiose moiety at the 3-position intact. This specificity is a key feature of enzymatic reactions, allowing for precise molecular modifications that are difficult to achieve with standard chemical methods like acid hydrolysis, which tends to cleave all glycosidic bonds indiscriminately google.com.

The enzymatic attachment of the robinobiose disaccharide to the kaempferol aglycone is known as robinobiosylation. This process is not catalyzed by a single enzyme that transfers the entire disaccharide. Instead, it occurs through a sequential, two-step glycosylation process, each step catalyzed by a specific UDP-glycosyltransferase (UGT) .

UGTs are a large family of enzymes that transfer a sugar moiety from an activated sugar donor, such as UDP-glucose or UDP-rhamnose, to an acceptor molecule. researchgate.netoup.comnih.gov The biosynthesis of Biorobin would proceed as follows:

Step 1: Galactosylation: A specific UGT transfers a galactose molecule from UDP-galactose to the 3-hydroxyl group of kaempferol, forming kaempferol 3-O-galactoside.

Step 2: Rhamnosylation: A second, distinct UGT recognizes the newly formed kaempferol 3-O-galactoside. This enzyme then transfers a rhamnose molecule from UDP-rhamnose to the galactose moiety, forming the final Biorobin molecule.

This stepwise mechanism is a common strategy in plants for the biosynthesis of complex di- and tri-glycosides acs.orgnih.gov. The specific UGTs responsible for these two steps would determine the final structure of the glycoside.

Biosynthetic Pathways in Biological Systems

In plants, Biorobin is synthesized as a secondary metabolite through a complex network of interconnected biochemical pathways. The synthesis begins with primary metabolites and proceeds through the general phenylpropanoid pathway, which then feeds into the specific flavonoid biosynthesis pathway.

The direct precursor to the kaempferol aglycone of Biorobin is the flavanone, naringenin (B18129) . The conversion of naringenin to kaempferol is a key branch point in the flavonoid pathway and involves two critical enzymatic steps. nih.gov

| Step | Precursor | Enzyme | Product | Function |

| 1 | Naringenin | Flavanone 3-hydroxylase (F3H) | Dihydrokaempferol | Introduces a hydroxyl group at the C3 position of the C-ring. |

| 2 | Dihydrokaempferol | Flavonol synthase (FLS) | Kaempferol | Introduces a double bond between C2 and C3, forming the flavonol. |

Once the kaempferol aglycone is formed, it becomes a substrate for the sequential glycosylation by UGTs as described in section 3.2.2 to yield Biorobin.

The entire flavonoid biosynthetic pathway, including the formation of Biorobin, is dependent on the general phenylpropanoid pathway for its initial building blocks. nih.govoup.com This fundamental pathway converts the amino acid phenylalanine into p-coumaroyl-CoA , the primary starter molecule for flavonoid synthesis. nih.gov

The key enzymatic reactions of the general phenylpropanoid pathway are summarized below.

| Step | Precursor | Enzyme | Product |

| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |

| 2 | trans-Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |

This p-coumaroyl-CoA molecule then enters the flavonoid-specific pathway, where it is condensed with three molecules of malonyl-CoA by the enzyme chalcone synthase (CHS) to begin the formation of the characteristic flavonoid skeleton, which ultimately leads to kaempferol and then Biorobin. nih.gov

Phenylalanine Metabolism as a Direct Precursor Pathway

The biosynthesis of Biorobin begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. nih.gov Phenylalanine serves as the direct precursor for the carbon skeleton of kaempferol. The phenylpropanoid pathway facilitates the conversion of phenylalanine into 4-coumaroyl-CoA, a key intermediate in flavonoid biosynthesis. nih.govfrontiersin.org This multi-step conversion is a critical juncture, channeling carbon from primary metabolism into the synthesis of a diverse group of secondary metabolites, including flavonoids. nih.gov

The pathway proceeds through the following key steps:

Deamination of Phenylalanine: The pathway is initiated by the enzymatic removal of an amino group from L-phenylalanine.

Hydroxylation: The resulting cinnamic acid is then hydroxylated to form p-coumaric acid.

Coenzyme A Ligation: Finally, p-coumaric acid is activated by the addition of a Coenzyme A molecule, forming 4-coumaroyl-CoA.

This activated intermediate is then ready to enter the flavonoid-specific branch of the phenylpropanoid pathway, which ultimately leads to the formation of kaempferol.

Key Enzyme Involvement (e.g., Phenylalanine Ammonia-Lyase)

Following the action of PAL, a series of other key enzymes are involved in the synthesis of kaempferol from phenylalanine:

Cinnamate 4-hydroxylase (C4H): This enzyme hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov

4-coumarate:CoA ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. nih.gov

Chalcone synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the precursor to all flavonoids. nih.govmdpi.com

Chalcone isomerase (CHI): CHI facilitates the cyclization of naringenin chalcone into naringenin. nih.govmdpi.com

Flavanone 3-hydroxylase (F3H): F3H hydroxylates naringenin to produce dihydrokaempferol. nih.gov

Flavonol synthase (FLS): FLS then introduces a double bond into dihydrokaempferol to form the flavonol kaempferol. nih.gov

Once kaempferol is synthesized, it undergoes glycosylation, where a robinobioside sugar moiety is attached at the 3-position to form Biorobin.

Molecular Mechanisms of Action and Biological Activities in Vitro and Computational

Cellular and Immunological Modulation

Investigations into Biorobin's effects on immune cells have revealed its capacity to influence lymphocyte and T-cell proliferation in laboratory settings.

Biorobin has been shown to significantly inhibit human lymphocyte proliferation in vitro. targetmol.commedchemexpress.comchemsrc.commedchemexpress.com This inhibitory effect suggests a potential role for Biorobin in modulating immune responses by limiting the proliferation of these key immune cells.

Further studies have demonstrated that Biorobin inhibits the in vitro proliferative response of human T-cells. medchemexpress.comchemsrc.com An inhibitory concentration 50% (IC₅₀) value of 25 mg/mL has been reported for this effect on human T-cells. medchemexpress.comchemsrc.com This indicates that Biorobin can suppress the proliferation of T-cells, a critical component of the adaptive immune system.

Antioxidant Activities

Table 1: Summary of In Vitro Biological Activities of Biorobin

| Activity | Model System | Key Finding | Reported Value (if available) | Source(s) |

| Inhibition of Lymphocyte Proliferation | Human lymphocytes (in vitro) | Significantly inhibits proliferation. | Not specified | targetmol.commedchemexpress.comchemsrc.commedchemexpress.com |

| Suppression of T-cell Proliferative Response | Human T-cells (in vitro) | Inhibits proliferative response. | IC₅₀ = 25 mg/mL | medchemexpress.comchemsrc.com |

Mechanisms of Radical Scavenging Activity

Flavonoids, including Robinin (B1680710), are known for their ability to act as free radical scavengers, playing a crucial role in mitigating oxidative stress. The antioxidant activity of these compounds primarily stems from their phenolic hydroxyl groups, which can donate hydrogen atoms or electrons to neutralize reactive oxygen and nitrogen species. ui.ac.idmdpi.com Several mechanisms contribute to the radical scavenging capacity of antioxidants like Robinin, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). mdpi.commdpi.com The favored mechanism can depend on factors such as the structure of the antioxidant and the surrounding environment. mdpi.com

Quantitative Analysis of Antioxidant Capacity (e.g., ORAC, DPPH, ABTS, FRAP Assays)

Structure-Activity Relationships Governing Antioxidant Properties of Flavonoids

The antioxidant properties of flavonoids are significantly influenced by their chemical structure. Key structural features that contribute to their radical scavenging activity include the presence and position of hydroxyl groups, particularly on the B-ring and at the C-3 position of the C-ring. hilarispublisher.com The catechol structure (ortho-dihydroxyl groups) on the B-ring and a hydroxyl group at the C-3 position enhance radical scavenging by facilitating electron or hydrogen donation. hilarispublisher.com A double bond between C-2 and C-3 in conjugation with a 4-oxo group on the C-ring also contributes to antioxidant activity by enabling electron delocalization. hilarispublisher.com Glycosylation, the attachment of sugar moieties, can influence the antioxidant potential of flavonoids; O-glycosylation has been shown in some cases to decrease antioxidant activity in vitro compared to the corresponding aglycone. ui.ac.idhilarispublisher.com Robinin, being a glycosylated flavonoid based on kaempferol (B1673270) wikipedia.org, possesses these structural elements, and their specific arrangement and the attached sugar groups contribute to its observed antioxidant properties.

Antiviral Research Modalities

Computational methods have become valuable tools in the search for potential antiviral compounds, allowing for the rapid screening and identification of molecules that may interact with viral targets.

Computational Screening for Antiviral Potential (e.g., against SARS-CoV-2)

Computational techniques, such as molecular docking and virtual screening, are widely employed to evaluate large libraries of compounds for their potential antiviral activity. nih.govdrugtargetreview.comfrontiersin.orgd-nb.infomdpi.com These methods predict the binding affinity and interaction modes of small molecules with target viral proteins. drugtargetreview.comd-nb.info In the context of the SARS-CoV-2 pandemic, computational screening has been extensively used to identify potential inhibitors of key viral enzymes and proteins. nih.govdrugtargetreview.comfrontiersin.orgd-nb.infomdpi.com Robinin has been investigated using these in silico approaches and has been identified as a potential candidate with antiviral properties, particularly against SARS-CoV-2. frontiersin.orgfrontiersin.orgx-mol.net

Proposed Mechanisms of Antiviral Action (e.g., blocking viral entry, interfering with replication, translation, polyprotein processing)

Antiviral compounds can exert their effects through various mechanisms, including preventing the virus from entering host cells, inhibiting viral replication, interfering with translation of viral proteins, or disrupting the processing of viral polyproteins. frontiersin.orgfrontiersin.org For coronaviruses like SARS-CoV-2, key steps in the viral life cycle involve the entry into host cells via interaction with receptors like ACE2 and the subsequent replication and assembly processes which rely on viral enzymes to cleave large polyproteins into functional units. frontiersin.orgfrontiersin.orgalatorax.orgfrontiersin.org Based on computational studies, the proposed antiviral mechanism of Robinin is primarily linked to its potential to interfere with the activity of essential viral proteases involved in polyprotein processing. frontiersin.orgfrontiersin.orgx-mol.net

Molecular Target Identification in Disease Models (Preclinical/In Vitro Focus)

Preclinical investigations, primarily utilizing in vitro and computational approaches, have aimed to identify the specific molecular targets through which Biorobin exerts its biological effects. One area of focus has been its interaction with protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Binding Interactions with Kinase Domains (e.g., C-ABL kinase domain in K562 cancer cell line)

Computational studies, specifically in silico molecular docking and molecular dynamics simulations, have been employed to assess the potential binding interaction of Biorobin with the C-ABL kinase domain. Research investigating phytochemicals from Dalbergia sissoo leaves identified Biorobin as a compound with potential inhibitory activity against C-ABL kinase researchgate.netresearchgate.net. These studies utilized the C-ABL kinase inhibitor (PDB ID: 1IEP) for docking simulations researchgate.net. Biorobin demonstrated a favorable predicted binding affinity, indicated by a docking score of -9.0 kcal/mol when interacting with the active site of the C-ABL kinase domain researchgate.net. This finding suggests that Biorobin may be a potent phytochemical inhibitor of the c-Abl kinase receptor in leukemia cells, based on extensive in-silico studies researchgate.net.

The docking scores of Biorobin compared to other compounds are presented in the table below:

| Name of Phytochemical | Docking Score (kcal/mol) |

| Biorobin | -9.0 |

| Irinotecan | -8.6 |

| Isoorientin 7-glucoside | -8.4 |

| Armillarin | -7.9 |

| Euphornin | -7.4 |

| Maculosin | -7.4 |

| Celereoin | -7.3 |

| Cirsimaritin | -7.0 |

| Manumycin A | -7.0 |

| Sayanedine | -7.0 |

| Ismine | -6.6 |

| Fraxetin | -6.0 |

| Podophyllotoxin | -7.4 |

Data based on in silico docking studies with C-ABL kinase inhibitor (PDB ID: 1IEP) researchgate.net.

The K562 cancer cell line is a human immortalized myelogenous leukemia cell line that expresses the BCR-ABL fusion protein, a constitutively active tyrosine kinase central to the pathogenesis of chronic myeloid leukemia (CML) nih.govlibretexts.org. The C-ABL kinase domain within this fusion protein is a significant therapeutic target in CML libretexts.orgresearchgate.net. The in silico findings regarding Biorobin's interaction with the C-ABL kinase domain in the context of K562 cells highlight its potential as a lead molecule for further investigation into its effects on this specific cancer cell line researchgate.net.

Mechanisms of Interaction (e.g., Hydrophobic Interactions, Hydrogen Bonding)

Molecular docking studies predict the binding orientation and affinity of a ligand within a protein's binding site based on various interaction forces. These forces are fundamental to the stabilization of the ligand-protein complex. While detailed residue-specific interactions for Biorobin with the C-ABL kinase domain are not explicitly detailed in the provided search snippets, the favorable docking score obtained for Biorobin suggests that it engages in significant non-covalent interactions within the active site researchgate.net.

Theoretical and Computational Investigations of Biorobin

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding affinity and preferred orientation of a ligand (such as Biorobin) within the active site of a target protein. This method helps to understand the potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the protein-ligand complex.

Studies have employed molecular docking to investigate the interactions of Biorobin with various protein targets. For instance, Biorobin was docked to the SARS-CoV-2 Main Protease (Mpro), showing a binding energy of -8.17 kcal/mol. This was reported as one of the lowest binding energies among several tested phytochemicals from Boerhavia diffusa Linn., suggesting favorable binding for potential inhibition of the viral main protease. nih.gov Graphical illustrations and visualizations of the docking provided details on the inhibition constant, intermolecular energy, interaction surfaces, and hydrogen bond plots for the successfully docked conditions. nih.gov

Biorobin has also been identified as a top phytochemical from Dalbergia sissoo leaves for inhibiting the c-Abl kinase receptor in leukemia cells based on extensive in-silico studies including molecular docking. researchgate.netresearchgate.netresearchgate.netnih.gov This suggests its potential in developing new bioactive drugs targeting cancer diseases. researchgate.netnih.gov

Furthermore, Biorobin has been included in molecular docking studies exploring potential antidiabetic activity by interacting with targets such as glycogen (B147801) phosphorylase, KATP channels, and α-glucosidase. wjbphs.com Its structure was downloaded from the PubChem database for these studies. wjbphs.com

Table 1 summarizes some reported molecular docking results for Biorobin.

| Target Protein | Binding Energy (kcal/mol) | Reference |

| SARS-CoV-2 Main Protease (Mpro) | -8.17 | nih.gov |

| c-Abl kinase receptor | - | researchgate.netnih.gov |

| Glycogen phosphorylase | - | wjbphs.com |

| KATP channels | - | wjbphs.com |

| α-glucosidase | - | wjbphs.com |

Note: Specific binding energy values for targets other than SARS-CoV-2 Mpro were not consistently available in the provided snippets.

Molecular Dynamics Simulations for Complex Stability and Binding Conformation

Molecular Dynamics (MD) simulations extend the insights gained from molecular docking by simulating the dynamic behavior of the protein-ligand complex over time. This technique assesses the stability of the complex, conformational changes in the protein and ligand, and the persistence of key interactions observed in docking studies. MD simulations provide a more realistic representation of the protein-ligand interaction in a dynamic environment.

MD simulations have been performed on the Biorobin-1IEP complex, where 1IEP represents the C-ABL kinase domain. researchgate.netresearchgate.netnih.gov Analysis of the protein and ligand Root Mean Square Deviation (RMSD) over the simulation period is a common way to assess stability; a low RMSD generally indicates a stable system that maintains its original conformation. researchgate.net Protein-ligand contact analysis during the MD trajectory provides details on the specific interactions that are maintained or broken over time. researchgate.net MD simulations confirmed the stability of certain compounds with protein targets, highlighting the value of this technique in assessing the dynamic nature of these interactions. researchgate.net

Extensive in-silico studies, including MD simulations, supported the finding that Biorobin is a promising phytochemical for inhibiting the c-Abl kinase receptor. researchgate.netresearchgate.netnih.gov MD simulations can further elucidate the binding interactions and electrostatic effects on ligand binding, complementing quantum chemical calculations. acs.org While specific detailed data like RMSD values or interaction profiles for Biorobin from these simulations were mentioned as being analyzed, the explicit numerical data was not provided in the snippets. researchgate.netresearchgate.net

Quantum Chemical Studies of Molecular Properties and Reactivity

Quantum chemical studies apply principles of quantum mechanics to investigate the electronic structure, properties, and reactivity of molecules. These studies can provide insights into parameters such as molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and various reactivity indices, which are crucial for understanding how a molecule might behave in biological systems and interact with other molecules.

While the provided snippets mention quantum chemical calculations in the context of understanding binding interactions and electrostatic effects on ligand binding acs.org and in general discussions of computational methods acs.org, specific detailed quantum chemical studies focused solely on the intrinsic properties and reactivity of Biorobin itself were not extensively described. However, quantum chemical analyses are a recognized method for understanding the antioxidant properties of flavonoids like Biorobin by examining parameters such as O-H bond dissociation enthalpy and ionization potential values, although correlations with specific assays like ORAC may vary. researchgate.net Density Functional Theory (DFT) is a common quantum chemical method used to predict electronic properties and chemical reactivity of compounds. acs.org

In Silico Prediction Models for Biological Activity based on Electronic Molecular Descriptors (e.g., EIIP, AQVN)

In silico prediction models use computational algorithms and molecular descriptors to predict the biological activity of compounds. Electronic molecular descriptors, such as the Electron-Ion Interaction Potential (EIIP) and the Average Quasi-Valence Number (AQVN), are parameters derived from the electronic structure of a molecule that have been shown to correlate with its biological properties. imrpress.comimrpress.comresearchgate.net These descriptors can be used for in silico screening of molecular libraries to identify potential drug candidates. imrpress.comimrpress.com

The biological properties of organic molecules are determined by physical parameters like EIIP and AQVN. imrpress.comimrpress.com These descriptors are based on a general model pseudopotential and are calculated from the valence numbers and the number of atoms of each component in the molecule. imrpress.com EIIP values are typically expressed in Rydbergs (Ry). imrpress.com These electronic descriptors serve as a basis for predicting biological activity and have been used in screening for potential drugs against various diseases. imrpress.comimrpress.com While the snippets discuss the application and calculation of EIIP and AQVN and list these values for various compounds imrpress.comimrpress.comresearchgate.net, specific predicted biological activities for Biorobin based solely on its EIIP and AQVN values were not explicitly detailed in the provided information. The method involves analyzing these descriptors for compounds with known activity and using them to predict activity for new compounds. imrpress.comimrpress.com

| Descriptor | Value (approximate) | Unit | Reference |

| EIIP | Not specified | Ry | imrpress.comimrpress.com |

| AQVN | Not specified | - | imrpress.comimrpress.com |

Note: Specific numerical values for Biorobin's EIIP and AQVN were not found in the provided snippets, although the method and its application to other compounds are described.

Omics Based Research and Systems Biology Approaches

Metabolomics Profiling and Analysis of Biorobin and Associated Metabolites

Metabolomics studies have successfully identified and quantified Biorobin in various biological samples, particularly from plants. This profiling provides valuable data on the occurrence and relative abundance of Biorobin under different physiological conditions or in response to external stimuli.

Biorobin has been detected in the metabolome of several plant species, including Rhododendron pulchrum, Piper nigrum (pepper), Cistanche deserticola, Gynostemma pentaphyllum, safflower, and apricot fruits (Prunus armeniaca) peerj.commdpi.comrsc.orgnih.govmdpi.comnih.govresearchgate.netfrontiersin.org.

Research on Rhododendron pulchrum flower development utilized metabolomic analysis and detected Biorobin. In this context, Biorobin was observed to be down-regulated in the partially open flower stage peerj.com. Metabolomic profiling of Piper nigrum products also revealed the presence of Biorobin, noting its relatively high content in certain samples mdpi.com. Studies on Cistanche deserticola inflorescences and succulent stems identified Biorobin as a common metabolite, with variations in its levels observed between different ecotypes rsc.org.

Furthermore, metabolomic analysis of Gynostemma pentaphyllum seedlings exposed to Cadmium (Cd) stress demonstrated the accumulation of Biorobin nih.gov. This finding suggests a potential role for Biorobin in the plant's metabolic response to heavy metal stress. In safflower, Biorobin was identified as a dominant metabolite in the yellow (Y) group compared to the white (W) group, indicating its association with flower color mdpi.com. Metabolome analysis of apricot fruits (Prunus armeniaca) during development and across different cultivars also detected Biorobin as a flavonol, with its content varying depending on the developmental stage and cultivar nih.govresearchgate.netfrontiersin.org.

These metabolomics studies highlight the diverse presence and variable accumulation of Biorobin in the plant kingdom, often linked to developmental stages, genetic variations, or environmental stress.

Interactive Table 1: Detection and Relative Content of Biorobin in Various Plants

| Plant Species | Condition/Context | Observation Regarding Biorobin | Source |

| Rhododendron pulchrum | Flower development (partially open stage) | Down-regulated | peerj.com |

| Piper nigrum | Processed products | Relatively high content in certain samples | mdpi.com |

| Cistanche deserticola | Different ecotypes | Identified, levels vary (decrease observed in one comparison) | rsc.org |

| Gynostemma pentaphyllum | Cadmium stress | Accumulated | nih.gov |

| Safflower | Flower color (Y group) | Dominant metabolite | mdpi.com |

| Prunus armeniaca | Fruit development and cultivars | Detected, content varies with stage and cultivar | nih.govresearchgate.netfrontiersin.org |

Transcriptomics and Gene Expression Correlates in Response to Stress

Transcriptomics provides insights into the gene expression changes associated with biological processes and stress responses, which can be correlated with metabolite profiles. While direct transcriptomic studies solely focused on Biorobin's influence are limited in the provided results, several studies integrate transcriptomics with metabolomics to understand broader metabolic pathways, including those involving Biorobin.

In the study of Gynostemma pentaphyllum under Cadmium stress, transcriptomics and metabolomics association analysis was performed nih.gov. This integrated approach identified differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs), including Biorobin, which accumulated under Cd stress nih.gov. The study linked these changes to crucial pathways involved in Cd stress responses, such as phenylpropanoid biosynthesis nih.gov.

Research on apricot fruits combined metabolome and transcriptome analyses to investigate flavonol synthesis nih.govresearchgate.netfrontiersin.org. This allowed for the identification of key flavonols, including Biorobin, and the genes associated with their biosynthesis nih.govresearchgate.netfrontiersin.org. Similarly, integrated metabolomic and transcriptomic analyses were used to explore flavonoid biosynthesis during flower development in Rhododendron pulchrum, where Biorobin was detected as a metabolite peerj.com.

These integrated omics studies highlight the power of combining transcriptomics and metabolomics to understand the genetic basis and regulatory mechanisms underlying the accumulation or changes in Biorobin levels, particularly in the context of plant development and stress responses.

Integrated Omics Analysis for Pathway Enrichment and Biological Response Understanding

Integrated omics analysis, which combines data from multiple omics layers like metabolomics and transcriptomics, is crucial for a systems biology understanding of biological responses. This approach allows for the identification of enriched pathways and the elucidation of complex biological networks.

Studies integrating metabolomics and transcriptomics have provided valuable insights into the pathways associated with Biorobin. In the context of Gynostemma pentaphyllum under Cadmium stress, the combined analysis pointed to pathways like phenylpropanoid biosynthesis being involved in the response where Biorobin accumulates nih.gov.

In apricot fruit research, the integrated metabolome and transcriptome analysis helped identify genes and pathways related to flavonol biosynthesis, a pathway that includes Biorobin nih.govresearchgate.netfrontiersin.org. This integrated approach can reveal correlations between gene expression levels of enzymes in the flavonoid pathway and the accumulation patterns of specific flavonols like Biorobin.

While the provided snippets offer examples of integrated omics studies where Biorobin is detected as a metabolite, a deeper understanding of Biorobin's specific role within these complex biological responses requires further investigation through targeted integrated omics studies. However, the existing research demonstrates the utility of these approaches in placing Biorobin within the broader context of metabolic and genetic networks, particularly concerning flavonoid metabolism and stress responses in plants.

Advanced Methodologies for Biorobin Research

Analytical Chemistry Techniques for Characterization and Quantification (e.g., LC-MS/MS, UPLC-ESI-MS/MS, HPLC)

Liquid chromatography-mass spectrometry (LC-MS) is a widely used analytical technique that couples the separation power of liquid chromatography (LC), including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), with the detection capabilities of mass spectrometry (MS) wikipedia.orgnih.gov. This hyphenated technique is invaluable for the characterization and quantification of Biorobin in complex matrices, such as plant extracts or biological samples wikipedia.orgnih.gov.

LC-MS/MS (tandem mass spectrometry) and UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization and tandem Mass Spectrometry) offer enhanced sensitivity and selectivity for the analysis of Biorobin nih.govwaters.com. LC-MS/MS allows for the fragmentation of the parent ion of Biorobin, providing characteristic fragment ions that aid in its unambiguous identification and quantification even in the presence of interfering compounds nih.govnih.gov. UPLC systems, which utilize smaller particle sizes in their columns, offer improved chromatographic resolution, speed, and sensitivity compared to traditional HPLC, making UPLC-ESI-MS/MS particularly advantageous for high-throughput analysis and the study of complex samples waters.com.

These techniques are used to:

Identify Biorobin in plant extracts biocrick.com.

Determine the purity of isolated Biorobin biorlab.com.

Quantify Biorobin in various research samples.

Analyze the metabolic fate of Biorobin.

Mass spectrometry data for Biorobin is available, including LC-MS data with both positive and negative ion modes, showing precursor ions and fragment ions nih.gov. For instance, LC-MS data shows a precursor ion [M+H]⁺ at m/z 595.167 in positive mode and [M-H]⁻ at m/z 593 in negative mode nih.gov. Fragmentation patterns provide structural information, with a prominent fragment ion observed at m/z 287.057526 in positive mode, corresponding to the aglycone kaempferol (B1673270) nih.gov.

Enzymatic Assays for Activity and Inhibition Studies

Enzymatic assays are fundamental biochemical methods used to measure the rate of enzyme-catalyzed reactions and to study the effects of compounds, such as Biorobin, on enzyme activity patsnap.com. These assays are critical for determining if Biorobin acts as an enzyme activator or inhibitor and for characterizing the kinetics of such interactions patsnap.comnih.gov.

In the context of Biorobin research, enzymatic assays can be employed to investigate its potential inhibitory or modulatory effects on various enzymes relevant to its purported biological activities. For example, if Biorobin is hypothesized to interact with a specific enzyme target, an enzymatic assay would be designed to measure the enzyme's activity in the presence and absence of Biorobin nih.gov. The principle involves monitoring the consumption of a substrate or the production of a product over time, often using spectroscopic methods (e.g., measuring changes in absorbance or fluorescence) patsnap.com.

Key parameters determined from enzymatic assays include:

Enzyme activity (rate of reaction).

Inhibition constant (Ki) or IC₅₀ value (concentration of inhibitor required to reduce enzyme activity by half) targetmol.commdpi.com.

Type of inhibition (e.g., competitive, non-competitive, uncompetitive).

While specific data on Biorobin's effects in enzymatic assays were not extensively detailed in the search results beyond its general classification as a flavonoid with potential biological activities, enzymatic assays are standard practice for evaluating the interaction of natural compounds like flavonoids with various enzymes patsnap.commdpi.com. Studies on other natural compounds demonstrate the application of enzymatic assays to determine IC₅₀ values against enzymes like α-glucosidase and α-amylase researchgate.net.

Cell-Based Assays for Proliferation and Viability (In Vitro)

Cell-based assays are indispensable tools in Biorobin research to evaluate its effects on living cells, particularly concerning cell proliferation and viability bioduro.comabyntek.com. These in vitro assays utilize cultured cells as models to assess the direct biological impact of Biorobin in a controlled environment bioduro.comabyntek.com.

Cell proliferation assays measure the rate of cell growth and division, while cell viability assays determine the proportion of live, healthy cells in a population abyntek.comnih.govcreative-biolabs.com. Various methods are available for these assays, including:

Colorimetric assays: Such as MTT, MTS, XTT, and WST-1, which measure the metabolic activity of viable cells abyntek.comnih.govresearchgate.net.

Luminescent assays: Like ATP assays, which quantify ATP as an indicator of metabolically active cells nih.govcreative-biolabs.com.

Fluorescent assays: Including resazurin (B115843) reduction assays, which measure the reduction of a dye by viable cells nih.gov.

DNA synthesis assays: Such as BrdU incorporation, which measures newly synthesized DNA in proliferating cells bioduro.comcreative-biolabs.com.

Research indicates that Biorobin significantly inhibits human lymphocyte proliferation in vitro medchemexpress.combiocrick.com. One study reported an IC₅₀ value of 25 mg/mL for Biorobin's inhibitory effect on the in vitro proliferative response of human T-cells medchemexpress.com. Additionally, studies on other compounds structurally related to Biorobin (kaempferol glycosides) have shown in vitro cytotoxicity against various human cancer cell lines, such as HL-60, U937, and SK-MEL-1, evaluated through cell viability assays biocrick.com.

Data from cell-based assays can be presented in tables to show the effect of different concentrations of Biorobin on cell viability or proliferation, often expressed as a percentage relative to untreated control cells.

| Biorobin Concentration | Human T-Cell Proliferation (% of Control) |

| Control (0 mg/mL) | 100 |

| 25 mg/mL | 50 (IC₅₀) |

| Higher concentrations | Lower proliferation |

These assays provide crucial data on the cellular effects of Biorobin, contributing to the understanding of its potential biological activities.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the initial characterization of Biorobin in plant extracts?

- Methodological Answer : Begin with LC-MS profiling to identify Biorobin’s molecular weight and retention time, as demonstrated in studies of Dalbergia sissoo leaves . Combine this with phytochemical isolation protocols (e.g., solvent extraction, column chromatography) to ensure purity. Validate findings using spectral data (NMR, IR) and cross-reference with existing databases. For structural insights, employ molecular docking tools like AutoDock4 to predict binding interactions .

Q. How can researchers validate the structural stability of Biorobin-protein complexes in molecular dynamics (MD) simulations?

- Methodological Answer : Use RMSF (Root Mean Square Fluctuation) analysis to monitor local conformational changes in the protein backbone during simulations, as shown in the 1IEP-Biorobin complex study . Tools like UCSF Chimera can visualize binding interactions and hydrogen bonding patterns . Replicate simulations under varying parameters (e.g., temperature, solvation models) to assess robustness. Compare results with experimental data (e.g., crystallography) to confirm accuracy.

Q. What statistical approaches are optimal for analyzing dose-response relationships in Biorobin’s bioactivity assays?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 values. Use software like GraphPad Prism for curve fitting and hypothesis testing (e.g., ANOVA for inter-group comparisons). Ensure assumptions (normality, homoscedasticity) are met and report confidence intervals . For reproducibility, predefine significance thresholds (p < 0.05) and include positive/negative controls.

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro inhibitory activity and in silico docking predictions for Biorobin?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays). Investigate potential confounding factors, such as solvent effects in in vitro setups or improper force field parameterization in docking studies . Reanalyze docking poses with flexible side-chain algorithms (e.g., AutoDock4’s receptor flexibility module) to account for protein dynamics . If contradictions persist, conduct MD simulations to assess binding stability over time .

Q. What strategies can optimize the identification of Biorobin’s multi-target potential in host-pathogen interactions?

- Methodological Answer : Leverage cheminformatics tools to screen Biorobin against multiple protein targets (e.g., viral proteases, host receptors) using structure-based virtual screening. Prioritize targets with high binding energy scores and validate via functional assays (e.g., luciferase reporter systems for pathway inhibition). Integrate transcriptomic or proteomic data to identify downstream biomarkers of multi-target activity .

Q. How can researchers ensure experimental reproducibility in studies involving Biorobin?

- Methodological Answer : Adhere to standardized protocols for sample preparation (e.g., fixed extraction ratios, controlled storage conditions) . Document all computational parameters (e.g., grid size in docking, simulation time in MD) for replication . Share raw data and code via repositories like Zenodo. Collaborate with independent labs for inter-laboratory validation, addressing variability in instrumentation or assay conditions .

Q. What analytical criteria should guide the forensic identification of Biorobin in complex biological matrices?

- Methodological Answer : Combine high-resolution LC-MS/MS for precise molecular identification with isotopic labeling to trace degradation products . Establish a reference spectral library for Biorobin and its metabolites. Use biomarker panels (e.g., enzyme activity profiles) to correlate presence with functional effects. Ensure compliance with forensic standards (e.g., ISO 17025) for chain-of-custody documentation .

Methodological Considerations for Data Interpretation

- Handling Contradictory Data : Follow ’s recommendation to involve interdisciplinary teams in data interpretation. Present raw data to collaborators for independent analysis, reducing bias .

- Literature Integration : Use systematic review frameworks (e.g., PRISMA) to contextualize findings within existing knowledge, identifying gaps for future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.